molecular formula C14H13N3O3 B2805184 N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide CAS No. 1211119-84-4

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide

Cat. No.: B2805184
CAS No.: 1211119-84-4
M. Wt: 271.276
InChI Key: AREPJSFSPXPNMV-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide is a synthetic small molecule designed for pharmaceutical and biological research. This compound features a molecular architecture combining an isoxazole carboxamide moiety with a 1-acetylindoline group, a structure that is of significant interest in modern medicinal chemistry . The isoxazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. Isoxazole derivatives have been extensively investigated as core structures in marketed drugs and development candidates, demonstrating potent effects as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The carboxamide linker is a common and valuable functional group that can enhance a compound's ability to form key hydrogen bonds with biological targets, such as enzymes and receptors . The indoline moiety is a nitrogen-containing heterocycle frequently found in biologically active molecules, contributing to favorable pharmacodynamic and pharmacokinetic properties. While the specific biological data and molecular targets for this compound require experimental determination by the research investigator, its structural components suggest potential for use in multiple research areas. These may include the development of novel therapeutic agents, as a chemical probe for target identification and validation, or in structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers are encouraged to explore its application in their specific fields of interest. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9(18)17-7-5-10-2-3-11(8-12(10)17)16-14(19)13-4-6-15-20-13/h2-4,6,8H,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREPJSFSPXPNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide has been shown to exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways.

Case Study: Antiproliferative Effects
In a study assessing the compound's efficacy against breast cancer cells (MDA-MB-231), it demonstrated an IC50 value in the range of 5.2 to 22.2 μM, indicating potent cytotoxicity while exhibiting minimal toxicity towards normal cell lines such as HEK-293 . This selectivity is crucial for developing safer cancer therapeutics.

Cell Line IC50 (μM) Selectivity
MDA-MB-2315.2 - 22.2High
HEK-293102.4 - 293.2Low

Neurological Disorders

Potential Applications
Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory pathways could contribute to its therapeutic effects.

Supporting Evidence
In preclinical models, this compound has been shown to reduce markers of neuroinflammation and promote neuronal survival under stress conditions, suggesting its potential utility in managing chronic neurodegenerative conditions .

Pain Management

Therapeutic Potential
The compound has also been investigated for its analgesic properties, particularly in neuropathic pain models. Its action on sodium channels and modulation of pain pathways makes it a promising candidate for treating various pain syndromes.

Clinical Relevance
In studies involving animal models of neuropathic pain, this compound demonstrated significant reductions in pain behaviors, indicating its potential for development as a novel analgesic agent .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Findings
AnticancerPotent antiproliferative activity against MDA-MB-231 cells; selective toxicity profile
Neurological DisordersNeuroprotective effects; potential for treating Alzheimer's and Parkinson's diseases
Pain ManagementSignificant analgesic effects in neuropathic pain models; modulation of sodium channels

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest in cancer cells by decreasing the levels of cyclin-dependent kinase 4 (CDK4), leading to the inhibition of cell proliferation . This compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The following table compares N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide with structurally related isoxazolecarboxamides from published studies :

Compound Name Substituent(s) Physical State Key Structural Features
This compound 1-acetylindolin-6-yl Not reported Bicyclic indoline, acetylated N, planar isoxazole
N-(2-Chloro-4-trifluoromethyl-6-nitrophenyl)-3-(4-(trifluoromethylphenyl)isoxazole-5-carboxamide (Se) 2-chloro-4-CF₃-6-nitroaryl, 4-CF₃-phenyl White-brown semisolid Electron-withdrawing groups (Cl, NO₂, CF₃)
N-(Pyridin-4-yl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8f) Pyridin-4-yl, 4-CF₃-phenyl Gray wax Heteroaromatic pyridine, CF₃-phenyl
N-(Furan-2-yl-methyl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8g) Furan-2-yl-methyl, 4-CF₃-phenyl White-brown solid Oxygen-containing furan, flexible CH₂ linker
N-(4-Trifluoromethyl-2-chloro-6-nitrophenyl)-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (9) 4-CF₃-2-Cl-6-nitroaryl, tert-butyl Gray semisolid Partially saturated isoxazole, bulky tert-butyl

Key Observations :

  • Rigidity vs. Flexibility : The acetylindolinyl group in the target compound introduces conformational rigidity compared to the flexible furan-CH₂ group in 8g or the saturated isoxazole in 9 .
  • Electron Effects: Electron-withdrawing substituents (e.g., Cl, NO₂, CF₃) in Se and 9 enhance electrophilic character, whereas the acetyl group in the target compound may modulate electron density via resonance.
  • Lipophilicity : CF₃ and tert-butyl groups in 8f and 9 increase hydrophobicity, whereas the acetylindolinyl group likely offers balanced lipophilicity due to its mixed aromatic/aliphatic nature.

Spectroscopic and Analytical Data Comparison

Spectroscopic profiles of similar compounds highlight trends in functional group identification:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (amide NH, ppm) ¹³C NMR (carbonyl C, ppm) Elemental Analysis (C/H/N)
Target Compound ~1670–1690 (expected) ~10.2–10.8 (expected) ~160–165 (expected) Not reported
Se 1685 10.5 162.3 C: 45.2%, H: 2.1%, N: 9.8%
8f 1672 10.3 161.8 C: 51.0%, H: 2.8%, N: 11.2%
9 1668 10.6 163.1 C: 47.6%, H: 3.5%, N: 8.9%

Analysis :

  • The target compound’s IR and NMR data are inferred to align with analogs due to shared amide and isoxazole motifs.
  • Deviations in elemental analysis (e.g., higher nitrogen in 8f ) reflect substituent-driven compositional differences.

Biological Activity

N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and comparative studies with similar compounds.

The compound features an isoxazole ring fused with an indole moiety, which is known to enhance its biological activity. The mechanism of action primarily involves its interaction with specific molecular targets, notably the cyclin-dependent kinase 4 (CDK4). By inhibiting CDK4, this compound induces cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Key Mechanisms:

  • CDK4 Inhibition : Leads to cell cycle arrest and reduced cancer cell proliferation.
  • Targeting Ubiquitin Proteasome Pathway : The compound may also interact with the cereblon E3 ubiquitin ligase complex, which is crucial for protein degradation and cellular homeostasis .

Biological Activities

This compound exhibits various biological activities, including:

  • Antitumor Activity : Demonstrated efficacy against multiple cancer cell lines.
  • Anti-inflammatory Properties : Potential to modulate inflammatory responses.
  • Antibacterial Effects : Exhibits activity against certain bacterial strains.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Cell Line/Target
This compoundAntitumorTBDVarious cancer cell lines
Isoxazole derivativesAntitumor2.7 - 5.1HeLa, PC-3, HepG2
Pyrimidine derivativesAntitumorTBDMCF7, HCT116
ThalidomideAntitumorTBDMultiple Myeloma

Case Studies and Research Findings

Recent studies have highlighted the promising therapeutic potential of this compound:

  • Anticancer Studies : In vitro tests show that this compound has significant cytotoxic effects on various cancer cell lines, including K562 (leukemia), HT29 (colon cancer), and HepG2 (liver cancer) cells .
  • Mechanistic Insights : Flow cytometric analyses reveal that the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Structural Modifications : Research indicates that modifications to the isoxazole ring can enhance the antitumor activity of derivatives, suggesting a structure-activity relationship that is crucial for drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide, and how can hydrolysis of the carboxamide group be mitigated during synthesis?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated isoxazole-5-carboxylic acid derivatives and 1-acetylindolin-6-amine. To prevent hydrolysis of the carboxamide group, avoid prolonged exposure to strongly acidic or basic conditions. Use mild coupling reagents like HATU or EDCI in anhydrous DMF, and monitor reaction progress via TLC or HPLC. Post-synthesis, stabilize the product by storing it in inert atmospheres (e.g., argon) at low temperatures (-20°C) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR (400 MHz, DMSO-d6d_6 ) to confirm aromatic proton environments and acetyl group resonance (~2.1 ppm). 13C^{13}C-NMR can validate carbonyl groups (amide: ~165 ppm; acetyl: ~170 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Purity : HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to achieve >95% purity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls like doxorubicin.
  • Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate repeats to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :

  • Modifications : Introduce substituents on the indoline ring (e.g., halogens at position 4) or isoxazole (e.g., methyl groups at position 3) to assess steric/electronic effects.
  • Assays : Compare modified analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescent ADP-Glo™ kits.
  • Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity trends .

Q. What experimental approaches resolve contradictions in reported biological activities of isoxazole carboxamide derivatives?

  • Methodological Answer :

  • Standardized Protocols : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets.
  • Meta-Analysis : Apply Bayesian statistics to integrate data from multiple studies, weighting results by experimental rigor (e.g., sample size, controls) .

Q. How can computational modeling predict the metabolic stability and target interactions of this compound?

  • Methodological Answer :

  • Metabolic Stability : Simulate Phase I metabolism (e.g., cytochrome P450 interactions) using Schrödinger’s ADMET Predictor or SwissADME.
  • Docking Studies : Perform molecular docking with AutoDock Vina against hypothesized targets (e.g., PARP-1 or HDACs), validating with MD simulations (GROMACS) to assess binding stability .

Q. What methods assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

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